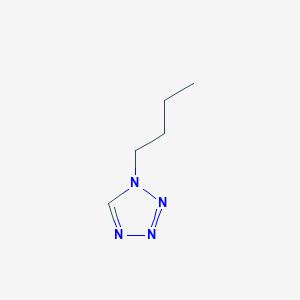

1-butyl-1H-tetrazole

Description

Structure

3D Structure

Properties

CAS No. |

98069-92-2 |

|---|---|

Molecular Formula |

C5H10N4 |

Molecular Weight |

126.16 g/mol |

IUPAC Name |

1-butyltetrazole |

InChI |

InChI=1S/C5H10N4/c1-2-3-4-9-5-6-7-8-9/h5H,2-4H2,1H3 |

InChI Key |

KSUSTLKKFLDJNC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1C=NN=N1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Butyl-1H-tetrazole from Sodium Azide and Butyl Halide Precursors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of 1-butyl-1H-tetrazole, a valuable building block in pharmaceutical and materials science. The synthesis originates from precursors including sodium azide and a butyl halide, either through direct alkylation of the tetrazole ring or via a one-pot reaction with butylamine. This document outlines detailed experimental protocols, presents quantitative data in structured tables, and includes process diagrams to elucidate the reaction pathways and experimental workflows.

Introduction

This compound is a five-membered heterocyclic compound containing four nitrogen atoms. The tetrazole moiety is a well-recognized bioisostere for the carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties in drug candidates. Consequently, efficient and scalable synthetic methods for 1-substituted tetrazoles are of significant interest to the scientific community. This guide explores two principal synthetic strategies for obtaining this compound, each with distinct advantages and considerations.

Synthetic Pathways

Two primary, experimentally validated methods for the synthesis of this compound from sodium azide and a butyl source (derived from a butyl halide) are presented:

-

Alkylation of a Pre-formed Tetrazole Ring: This method involves the direct N-alkylation of a tetrazole salt with a butyl halide.

-

One-Pot Synthesis from Butylamine: This approach utilizes butylamine (readily accessible from a butyl halide), sodium azide, and an orthoformate in a multicomponent reaction.

Pathway 1: Alkylation of Tetrazole with a Butyl Halide

This synthetic route proceeds via the nucleophilic substitution of a halide on an sp³-hybridized carbon by the tetrazolate anion. The reaction typically yields a mixture of N1 and N2-alkylated isomers, the ratio of which can be influenced by the reaction conditions.

Reaction Scheme:

Caption: Alkylation of 1H-tetrazole with 1-bromobutane.

Experimental Protocol: Microwave-Assisted Alkylation of Lithium Tetrazolate

A specific and efficient method for the synthesis of this compound involves the microwave-assisted alkylation of lithium tetrazolate with 1-bromobutane.[1]

Procedure:

-

Lithium tetrazolate is used as the starting material.

-

The reaction is performed in methanol as the solvent.

-

1-Bromobutane is used as the alkylating agent.

-

The reaction mixture is subjected to microwave irradiation to facilitate the reaction.

-

Following the reaction, a standard aqueous workup is performed to isolate the product.

-

The final product, this compound, is obtained as a colorless oil.[1]

Quantitative Data:

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Yield | Reference |

| Lithium tetrazolate | 1-Bromobutane | Methanol | Microwave | This compound | 64% | [1] |

Note on Regioselectivity: The alkylation of 1H-tetrazole can lead to the formation of both 1- and 2-substituted isomers. The use of methanol as a solvent has been shown to favor the formation of the N1-isomer, with a reported contamination of only 11% of the N2-isomer.[1]

Pathway 2: One-Pot Synthesis from Butylamine, Sodium Azide, and Triethyl Orthoformate

This method is a highly efficient, one-pot, three-component reaction that is widely used for the synthesis of 1-substituted tetrazoles.[2][3][4][5] Butylamine, which can be synthesized from a butyl halide, serves as the source of the butyl group.

Reaction Scheme:

Caption: One-pot synthesis of this compound.

General Experimental Protocol:

While a specific protocol for this compound is not detailed in the immediate search results, a general procedure can be adapted from the synthesis of other 1-substituted tetrazoles.[3][6]

Procedure:

-

A mixture of the primary amine (butylamine), sodium azide, and triethyl orthoformate is prepared.

-

A catalyst, such as ytterbium(III) triflate or a heterogeneous catalyst, may be added to improve the reaction rate and yield.[2]

-

The reaction is typically heated, often to around 120°C, and stirred for a specified time.[3]

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

An aqueous workup is performed, which involves diluting the mixture with water and extracting the product with an organic solvent like ethyl acetate.

-

The organic layers are combined, washed, dried, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification is typically achieved through recrystallization or column chromatography.

Quantitative Data (General for 1-Substituted Tetrazoles):

| Amine | Reagents | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield | Reference |

| Primary Amine | Sodium Azide, Triethyl Orthoformate | Yb(OTf)₃ | - | - | - | Good | [2] |

| Primary Amine | Sodium Azide, Triethyl Orthoformate | Ag/Sodium Borosilicate | Solvent-free | 120 | 3 | Good to High | [3] |

Experimental Workflows

Workflow for Pathway 1: Alkylation

Caption: Experimental workflow for the alkylation route.

Workflow for Pathway 2: One-Pot Synthesis

Caption: Experimental workflow for the one-pot synthesis.

Conclusion

This technical guide has detailed two robust and effective methods for the synthesis of this compound from sodium azide and butyl halide-derived precursors. The direct alkylation of a tetrazolate salt offers a straightforward approach, with microwave assistance providing a rapid and efficient protocol. The one-pot synthesis from butylamine is a highly convergent and atom-economical alternative. The choice of synthetic route will depend on factors such as the availability of starting materials, desired regioselectivity, and scalability. The provided experimental protocols and workflows serve as a valuable resource for researchers and scientists engaged in the synthesis of tetrazole-containing compounds for various applications in drug discovery and materials science.

References

- 1. Microwave alkylation of lithium tetrazolate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1H-Tetrazole synthesis [organic-chemistry.org]

- 3. Synthesis of 1-Substituted 1H-1,2,3,4-Tetrazoles Using Biosynthesized Ag/Sodium Borosilicate Nanocomposite - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. derpharmachemica.com [derpharmachemica.com]

An In-depth Technical Guide to 1-butyl-1H-tetrazole: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 1-butyl-1H-tetrazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document summarizes its known physicochemical properties, details a common synthetic route, and explores a potential mechanism of action by examining a signaling pathway relevant to structurally related tetrazole derivatives.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₁₀N₄ | [1] |

| Molecular Weight | 126.161 g/mol | [1] |

| IUPAC Name | This compound | N/A |

| SMILES | CCCCn1cnnn1 | [1] |

| InChIKey | KSUSTLKKFLDJNC-UHFFFAOYSA-N | [1] |

| Boiling Point | Not available | [1] |

| Melting Point | Not available | [1] |

| Density | Not available | [1] |

Chemical Structure

This compound belongs to the class of monosubstituted tetrazoles, which are five-membered aromatic rings containing four nitrogen atoms and one carbon atom. The butyl group is attached to the N1 position of the tetrazole ring. The structure of tetrazoles allows them to act as bioisosteres of carboxylic acids, a property frequently exploited in drug design to improve metabolic stability and pharmacokinetic profiles.[2][3]

Experimental Protocols

Synthesis of 1-substituted 1H-1,2,3,4-tetrazoles

A common and versatile method for the synthesis of 1-substituted-1H-tetrazoles involves a one-pot reaction between a primary amine, triethyl orthoformate, and sodium azide.[4][5] This method is applicable to a wide range of amines, including butylamine for the synthesis of this compound.

General Experimental Protocol:

A mixture of the primary amine (1.0 eq.), triethyl orthoformate (1.2 eq.), and sodium azide (1.2 eq.) is heated in a suitable solvent, such as dimethyl sulfoxide (DMSO).[4] The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, and the product is isolated by extraction and purified using standard techniques such as column chromatography.

Synthesis Workflow

Potential Signaling Pathway Involvement

Specific signaling pathways for this compound have not been elucidated in the available literature. However, the broader class of tetrazole derivatives has been investigated for a variety of biological activities.[6] For instance, certain 5-substituted-1H-tetrazole derivatives have been identified as potent agonists of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key regulator of glucose and lipid metabolism.[7] Agonism of PPARγ is a mechanism of action for some antidiabetic drugs.

The following diagram illustrates the general signaling pathway of a PPARγ agonist. This is presented as a representative example of how a tetrazole derivative could exert a biological effect, due to the lack of specific data for this compound.

PPARγ Agonist Pathway

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Tetrazole - Wikipedia [en.wikipedia.org]

- 4. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1H-Tetrazole synthesis [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. jstage.jst.go.jp [jstage.jst.go.jp]

An In-depth Technical Guide to the Physical Properties of 1-butyl-1H-tetrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available physical property data for 1-butyl-1H-tetrazole, with a specific focus on its melting and boiling points. Recognizing the challenges in sourcing direct experimental values for this compound, this document also offers contextual information on related tetrazole derivatives and general synthetic approaches.

Executive Summary

Physical Properties of this compound

Direct experimental data for the melting and boiling points of this compound are not published in readily accessible scientific literature or databases. A prominent chemical data aggregator explicitly lists these values as "n/a" (not available)[1]. The absence of a reported boiling point may be indicative of thermal instability, a known characteristic of some tetrazole compounds which can decompose at elevated temperatures.

Comparative Data for Structurally Related Compounds

To provide a frame of reference, the physical properties of the parent compound, 1H-tetrazole, and the shorter-chain analogue, 1-propyl-1H-tetrazole, are presented in the table below. This data can offer an approximation of the expected physical state and thermal behavior of this compound.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 1H-Tetrazole | CH₂N₄ | 70.05 | 155-157 | Decomposes |

| 1-Propyl-1H-tetrazole | C₄H₈N₄ | 112.13 | Not Available | Not Available |

| This compound | C₅H₁₀N₄ | 126.16 | Not Available | Not Available |

Data for 1H-Tetrazole sourced from PubChem[2]. Data for 1-Propyl-1H-tetrazole sourced from PubChem. Data for this compound from available chemical supplier information[1].

The parent 1H-tetrazole is a crystalline solid at room temperature with a relatively high melting point and is known to decompose upon heating, which is a common trait among nitrogen-rich heterocyclic compounds[2]. It is reasonable to infer that this compound is likely a liquid or a low-melting solid at room temperature, and it may also exhibit thermal instability, potentially decomposing before a boiling point at atmospheric pressure can be reached.

Experimental Protocols: General Synthesis of 1-Substituted-1H-Tetrazoles

While specific experimental details for the determination of the physical properties of this compound are unavailable due to the lack of data, a general and widely utilized method for the synthesis of 1-substituted-1H-tetrazoles is the reaction of a primary amine with triethyl orthoformate and sodium azide. This method is noted for its good yields[3].

A typical experimental protocol would involve the following steps:

-

The primary amine (in this case, butylamine) is reacted with triethyl orthoformate.

-

Sodium azide is then added to the reaction mixture.

-

The reaction is typically catalyzed, for instance, by ytterbium triflate (Yb(OTf)₃)[3].

-

The reaction is stirred at a specified temperature for a duration sufficient to ensure completion.

-

Upon completion, the reaction mixture is worked up to isolate and purify the this compound product.

It is crucial to note that this is a generalized procedure, and specific reaction conditions such as solvent, temperature, and reaction time would need to be optimized for the synthesis of this compound.

Logical Workflow for Synthesis

The following diagram illustrates the general synthetic pathway for 1-substituted-1H-tetrazoles.

Conclusion

References

An In-depth Technical Guide to 1-butyl-1H-tetrazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-butyl-1H-tetrazol-5-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document outlines its chemical identity, physicochemical properties, synthesis protocols, and its role as a bioisosteric analogue in the development of novel therapeutics.

Chemical Identity and Nomenclature

The compound of focus is 1-butyl-1H-tetrazol-5-amine . It is crucial to distinguish it from the structurally related but less characterized 1-butyl-1H-tetrazole . The latter lacks an amine group at the 5-position and does not have a registered CAS number, indicating it is not a readily available commercial compound. For clarity and practical application in research and development, this guide will focus on the 5-amino derivative.

Table 1: Chemical Identifiers for 1-butyl-1H-tetrazol-5-amine

| Identifier | Value |

| IUPAC Name | 1-butyltetrazol-5-amine[1] |

| CAS Number | 6280-31-5[2][3] |

| Molecular Formula | C₅H₁₁N₅[3] |

| Synonyms | 1-Butyl-1H-tetrazol-5-ylamine, NSC-11111[1][4] |

| InChI Key | DAFSTKDZKAGKGV-UHFFFAOYSA-N[1][3] |

| SMILES | CCCCN1C(=NN=N1)N[1] |

Physicochemical and Safety Data

Understanding the physicochemical properties of 1-butyl-1H-tetrazol-5-amine is essential for its application in experimental settings. The following table summarizes key quantitative data.

Table 2: Physicochemical Properties of 1-butyl-1H-tetrazol-5-amine

| Property | Value |

| Molecular Weight | 141.17 g/mol [3] |

| Physical Form | Solid[3] |

| Melting Point | 149-149.5 °C[4] |

| Boiling Point (Predicted) | 293.1 °C at 760 mmHg[4] |

| Density (Predicted) | 1.34 g/cm³[4] |

| Flash Point (Predicted) | 131 °C[4] |

| XLogP3 | 0.63660[4] |

| Polar Surface Area (PSA) | 69.6 Ų[1][4] |

Safety Information: 1-butyl-1H-tetrazol-5-amine is classified as harmful if swallowed (Acute Toxicity 4, Oral)[1][3]. Appropriate personal protective equipment should be used when handling this compound.

Role in Medicinal Chemistry: The Tetrazole Bioisostere

A primary reason for the significant interest in tetrazole derivatives in drug discovery is the ability of the 1H-tetrazole ring to act as a bioisostere for the carboxylic acid group.[5] Bioisosteres are functional groups that possess similar physicochemical properties and can elicit similar biological responses.

The tetrazole group has a pKa (around 4.5-4.9) comparable to that of a carboxylic acid (pKa ~4.2-4.5), allowing it to exist in an ionized state at physiological pH.[6] This substitution can lead to improved metabolic stability and enhanced pharmacokinetic profiles in drug candidates.[6] A prominent example of this application is in the development of angiotensin II receptor antagonists like losartan, where a tetrazole ring replaced a carboxylic acid group, leading to improved potency.[6]

Caption: Logical workflow of tetrazole as a carboxylic acid bioisostere.

Synthesis of 1-Substituted-5-Aminotetrazoles

Several synthetic routes are available for the preparation of 1-substituted-5-aminotetrazoles. A common and effective method involves the alkylation of 5-aminotetrazole. The following is a representative experimental protocol adapted from the synthesis of a similar compound, 1-benzyl-5-amino-1H-tetrazole.[7]

Caption: General synthetic workflow for 1-butyl-1H-tetrazol-5-amine.

Experimental Protocol: Synthesis of 1-butyl-1H-tetrazol-5-amine

This protocol is based on the alkylation of 5-aminotetrazole.

Materials:

-

5-aminotetrazole

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

N,N-Dimethylformamide (DMF), anhydrous

-

1-bromobutane (or 1-iodobutane)

-

Chloroform

-

Methanol

Procedure:

-

A mixture of dried 5-aminotetrazole (1 equivalent) and sodium hydride (3 equivalents) in anhydrous N,N-dimethylformamide is stirred at room temperature for 30 minutes under an inert atmosphere (e.g., nitrogen or argon).[7]

-

1-bromobutane (1 equivalent) is then added to the reaction mixture.[7]

-

The stirring is continued for an additional 3 to 5 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[7]

-

Upon completion of the reaction, the precipitated product is isolated by filtration.[7]

-

The crude product is washed with chloroform and then dried at room temperature.[7]

-

For further purification, the product can be recrystallized from a suitable solvent such as methanol.

Characterization: The structure and purity of the synthesized 1-butyl-1H-tetrazol-5-amine can be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR, as well as by elemental analysis.

Applications and Future Directions

Derivatives of 1-butyl-1H-tetrazol-5-amine are building blocks for a wide array of compounds with potential pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. The versatility of the tetrazole scaffold allows for diverse substitutions, enabling the fine-tuning of biological activity and pharmacokinetic properties. Future research may focus on synthesizing novel derivatives and screening them for various therapeutic targets. Given the established role of tetrazoles in drug design, 1-butyl-1H-tetrazol-5-amine remains a valuable starting material for the development of new chemical entities.

References

- 1. 1-Butyl-1H-Tetrazol-5-Amine | C5H11N5 | CID 223446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-BUTYL-1H-TETRAZOL-5-AMINE | 6280-31-5 [chemicalbook.com]

- 3. 1-Butyl-1H-tetrazol-5-amine DiscoveryCPR 6280-31-5 [sigmaaldrich.com]

- 4. echemi.com [echemi.com]

- 5. 1-butyl-1H-tetrazol-5-amine | 6280-31-5 | Benchchem [benchchem.com]

- 6. drughunter.com [drughunter.com]

- 7. Synthesis and structure of 1-benzyl-5-amino-1H-tetrazole in the solid state and in solution: Combining X-ray diffraction, 1H NMR, FT–IR, and UV–Vis spectra and DFT calculations [comptes-rendus.academie-sciences.fr]

Thermal Stability and Decomposition of 1-Butyl-1H-Tetrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 1-butyl-1H-tetrazole. The information presented herein is crucial for the safe handling, storage, and application of this compound, particularly in the context of pharmaceutical development where thermal stability is a critical parameter. This document summarizes key thermal properties, outlines detailed experimental methodologies for their assessment, and discusses the potential decomposition pathways.

Thermal Stability Profile

The thermal stability of this compound is a key factor in its handling and application. While specific experimental data for this compound is limited in publicly available literature, the thermal behavior can be inferred from the general properties of 1-alkyl-1H-tetrazoles. These compounds are known to be energetic materials, and their decomposition is an exothermic process. The stability is largely dictated by the tetrazole ring, which is an energy-rich heterocycle.

Key Thermal Parameters

The following table summarizes the expected key thermal parameters for this compound based on typical values for similar 1-alkyl-tetrazoles. It is important to note that these values should be experimentally verified for the specific compound.

| Parameter | Typical Value Range | Analytical Technique | Significance |

| Decomposition Onset Temperature (Tonset) | 180 - 250 °C | Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC) | Indicates the temperature at which significant decomposition begins. Crucial for defining safe handling and processing temperatures. |

| Peak Decomposition Temperature (Tpeak) | 200 - 280 °C | Differential Scanning Calorimetry (DSC), Differential Thermal Analysis (DTA) | Represents the temperature of the maximum rate of decomposition. Important for hazard assessment. |

| Enthalpy of Decomposition (ΔHd) | 150 - 300 kJ/mol | Differential Scanning Calorimetry (DSC) | Quantifies the heat released during decomposition. A high value indicates a significant energetic hazard. |

| Mass Loss upon Decomposition | > 50% | Thermogravimetric Analysis (TGA) | Corresponds to the loss of volatile decomposition products, primarily molecular nitrogen. |

Experimental Protocols for Thermal Analysis

Accurate assessment of the thermal stability of this compound requires standardized experimental protocols. The following sections detail the methodologies for the most common thermal analysis techniques.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which this compound begins to decompose and the extent of mass loss during decomposition.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of this compound is placed in an inert sample pan (e.g., aluminum or platinum).

-

Atmosphere: The experiment is typically conducted under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative side reactions.

-

Heating Program: The sample is heated at a constant rate, typically 5, 10, or 20 °C/min, over a temperature range that encompasses the expected decomposition (e.g., from ambient to 400 °C).

-

Data Analysis: The TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (Tonset), which is often calculated as the intersection of the baseline tangent with the tangent of the decomposition step. The total mass loss is also quantified.

Experimental Workflow for TGA

Caption: Workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

Objective: To determine the temperatures of thermal transitions (including decomposition) and to quantify the associated heat flow.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of this compound is hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.

-

Atmosphere: The experiment is conducted under an inert atmosphere (nitrogen or argon) at a constant flow rate.

-

Heating Program: The sample and reference are heated at a constant rate (e.g., 5, 10, or 20 °C/min) over a defined temperature range.

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify exothermic or endothermic peaks. For decomposition, the onset temperature (Tonset), peak temperature (Tpeak), and the integrated area of the exothermic peak, which corresponds to the enthalpy of decomposition (ΔHd), are determined.

Experimental Workflow for DSC

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Decomposition Pathway

The thermal decomposition of 1-substituted-1H-tetrazoles is generally understood to proceed through one of two primary pathways, both involving the fragmentation of the tetrazole ring. The specific pathway and the nature of the intermediates and final products can be influenced by the substituent on the ring and the experimental conditions.

Pathway A: N2 Elimination

This is often the dominant pathway for 1-alkyl-1H-tetrazoles. The decomposition is initiated by the cleavage of the N1-N2 and N3-N4 bonds of the tetrazole ring, leading to the extrusion of a molecule of nitrogen (N2). This results in the formation of a highly reactive nitrilimine intermediate. The nitrilimine can then undergo further reactions, such as rearrangement or polymerization.

Pathway B: Azide Formation

An alternative, though generally less favored for 1-alkyl derivatives, decomposition route involves the cleavage of the N2-N3 and C5-N1 bonds. This pathway leads to the formation of an alkyl azide and a nitrile.

The expected primary decomposition products of this compound are butyl azide and nitrogen gas, or the corresponding nitrilimine. Further analysis using techniques such as mass spectrometry coupled with a thermal analyzer (TGA-MS) would be required to definitively identify all decomposition products.

Proposed Decomposition Pathways of this compound

Caption: Proposed thermal decomposition pathways for this compound.

Safety Considerations

Given the energetic nature of the tetrazole ring, this compound should be handled with care. The potential for rapid, exothermic decomposition, especially at elevated temperatures, necessitates the following precautions:

-

Avoid High Temperatures: Do not expose the compound to temperatures exceeding its decomposition onset.

-

Avoid Confinement: Heating the compound in a sealed or confined space can lead to a dangerous pressure buildup.

-

Use Small Quantities: When performing thermal analysis or other experiments involving heating, use the smallest amount of material necessary.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves.

Conclusion

This technical guide provides a foundational understanding of the thermal stability and decomposition of this compound. While specific experimental data for this compound is not extensively documented, the information presented, based on the well-established chemistry of 1-alkyl-tetrazoles, serves as a valuable resource for researchers, scientists, and drug development professionals. It is strongly recommended that the thermal properties of this compound be experimentally determined under controlled laboratory conditions to ensure safe handling and to fully characterize this important heterocyclic compound.

Solubility Profile of 1-Butyl-1H-tetrazole in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 1-butyl-1H-tetrazole, a heterocyclic compound of interest in pharmaceutical and materials science. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a qualitative solubility profile based on the compound's structural features, a detailed experimental protocol for determining its solubility, and a visualization of its common synthetic pathway.

Physicochemical Properties and Qualitative Solubility

This compound possesses a polar tetrazole ring and a nonpolar n-butyl group. This amphiphilic nature governs its solubility in various organic solvents. The polar tetrazole moiety, with its four nitrogen atoms, can participate in dipole-dipole interactions and hydrogen bonding (as an acceptor). The nonpolar butyl chain contributes to van der Waals forces.

Based on the principle of "like dissolves like," the expected solubility of this compound in a range of common organic solvents is summarized in the table below. It is anticipated to exhibit good solubility in polar aprotic and moderately polar solvents, and lower solubility in highly nonpolar or highly polar protic solvents.

| Solvent Classification | Solvent Name | Chemical Formula | Predicted Qualitative Solubility |

| Polar Protic | Methanol | CH₃OH | Moderately Soluble |

| Ethanol | C₂H₅OH | Soluble | |

| Water | H₂O | Sparingly Soluble | |

| Polar Aprotic | Acetone | C₃H₆O | Highly Soluble |

| Acetonitrile | C₂H₃N | Highly Soluble | |

| Dimethylformamide (DMF) | C₃H₇NO | Highly Soluble | |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Highly Soluble | |

| Nonpolar | Toluene | C₇H₈ | Soluble |

| Hexane | C₆H₁₄ | Sparingly Soluble | |

| Diethyl Ether | (C₂H₅)₂O | Moderately Soluble |

Experimental Protocol for Solubility Determination

The following is a detailed gravimetric method for the quantitative determination of the solubility of this compound in an organic solvent. This protocol is adapted from established methods for similar heterocyclic compounds.[1]

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Analytical balance (readable to 0.1 mg)

-

Glass vials with airtight seals

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pipettes and volumetric flasks

-

Evaporating dish or watch glass

-

Drying oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. Periodically check for the continued presence of undissolved solid.

-

-

Sample Collection and Filtration:

-

Once equilibrium is achieved, allow the solution to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume (e.g., 5 or 10 mL) of the clear supernatant using a pre-heated or temperature-equilibrated pipette to avoid precipitation.

-

Immediately filter the collected solution through a syringe filter into a pre-weighed, clean, and dry evaporating dish. This step removes any remaining microscopic solid particles.

-

-

Gravimetric Analysis: [2][3][4][5]

-

Weigh the evaporating dish containing the filtered solution to determine the mass of the solution.

-

Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (the boiling point of this compound is not well-defined, so a moderate temperature, e.g., 60-80°C, under vacuum is recommended).[6]

-

Continue drying until a constant weight of the residue (this compound) is achieved.

-

Cool the evaporating dish in a desiccator and weigh it to determine the mass of the dissolved solute.

-

-

Calculation of Solubility:

-

Calculate the mass of the solvent by subtracting the mass of the solute from the mass of the solution.

-

Solubility is typically expressed in g/100 g of solvent or mol/L.

-

Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Handle organic solvents with care, as they may be flammable and/or toxic.

-

Tetrazole compounds can be energetic; avoid excessive heating or mechanical shock.

Synthesis Workflow of this compound

1-Substituted tetrazoles, such as this compound, are commonly synthesized via a one-pot reaction involving a primary amine, an orthoformate, and sodium azide.[7][8][9][10][11] The following diagram illustrates this synthetic pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. uomus.edu.iq [uomus.edu.iq]

- 3. pharmajournal.net [pharmajournal.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Gravimetric analysis - Wikipedia [en.wikipedia.org]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. 1H-Tetrazole synthesis [organic-chemistry.org]

- 8. Synthesis of 1-Substituted 1H-1,2,3,4-Tetrazoles Using Biosynthesized Ag/Sodium Borosilicate Nanocomposite - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Journal of Synthetic Chemistry - Articles List [jsynthchem.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Health and Safety Information for 1-butyl-1H-tetrazole

This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the known and anticipated health and safety information for 1-butyl-1H-tetrazole. Due to the limited availability of data for this specific compound, information has been extrapolated from its parent compound and other alkyl-substituted tetrazoles.

Physicochemical and Toxicological Properties

Quantitative data for this compound is largely unavailable. The following tables summarize the known properties of this compound and related compounds to provide an indication of its potential characteristics.

Table 1: Physical and Chemical Properties

| Property | This compound | 1H-Tetrazole | 1-butyl-1H-tetrazol-5-amine |

| CAS Number | 74004-47-2 | 288-94-8 | 6280-31-5 |

| Molecular Formula | C₅H₁₀N₄ | CH₂N₄ | C₅H₁₁N₅ |

| Molecular Weight | 126.16 g/mol | 70.05 g/mol | 141.18 g/mol [1] |

| Melting Point | Not available | 155-158 °C[2] | Not available |

| Boiling Point | Not available | Not available | Not available |

| Density | Not available | 1.477 g/cm³[3] | Not available |

| Flash Point | Not available | Not available | Not available |

| Solubility | Not available | Soluble in water[3] | Not available |

Table 2: Toxicological Data

| Hazard | This compound | 1H-Tetrazole | 1-butyl-1H-tetrazol-5-amine |

| Acute Oral Toxicity | No data available | No data available | Harmful if swallowed (GHS Category 4) |

| Acute Dermal Toxicity | No data available | No data available | No data available |

| Acute Inhalation Toxicity | No data available | No data available | No data available |

| Skin Corrosion/Irritation | Expected to be an irritant | No data available | No data available |

| Eye Damage/Irritation | Expected to be an irritant | No data available | No data available |

Hazard Identification and GHS Classification

A definitive GHS classification for this compound is not available. However, based on the hazards associated with the tetrazole functional group and related compounds, the following hazards should be anticipated.

Anticipated Hazards:

-

Explosive: Tetrazoles as a class of compounds can be thermally unstable and may decompose explosively upon heating.[2][3] The parent compound, 1H-tetrazole, is classified as an explosive.[3]

-

Flammable: Many organic compounds, including those with a butyl group, are flammable.

-

Harmful if swallowed: A structurally similar compound, 1-butyl-1H-tetrazol-5-amine, is classified as harmful if swallowed.

-

Skin and Eye Irritant: Many nitrogen-containing heterocyclic compounds can cause skin and eye irritation.

GHS Pictograms (Anticipated)

Caption: Anticipated GHS hazard pictograms for this compound.

Experimental Protocols

Detailed experimental protocols for the determination of health and safety data for this compound are not available. The following are generalized methodologies for key toxicological endpoints, based on OECD guidelines, which would be appropriate for this substance.

Acute Oral Toxicity (OECD 423):

-

Animal Model: Typically rats, nulliparous and non-pregnant females.

-

Dosage: A starting dose of 300 mg/kg body weight is administered to a single animal.

-

Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.

-

Procedure: If the animal survives, two additional animals are dosed at the same level. If the first animal dies, the dose is lowered for the next animal. This sequential process continues until the dose that causes mortality in some animals but not others is identified, allowing for classification into a GHS category.

Skin Irritation/Corrosion (OECD 404):

-

Animal Model: Albino rabbits.

-

Procedure: A small amount of the test substance (0.5 g or 0.5 mL) is applied to a shaved patch of skin on the back of the rabbit and covered with a gauze patch for 4 hours.

-

Observation: The skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

Scoring: The severity of the skin reactions is scored, and the substance is classified based on the mean scores.

Safe Handling and Storage

Given the potential hazards, stringent safety protocols should be followed when handling this compound.

Caption: Recommended workflow for the safe handling and storage of this compound.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Skin Protection: A flame-retardant lab coat and chemical-resistant gloves (e.g., nitrile) should be worn.

-

Respiratory Protection: If working outside of a fume hood or with the potential for aerosol generation, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Storage:

-

Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.

-

Keep the container tightly closed.

-

Store separately from oxidizing agents and other incompatible materials.[2]

First-Aid Measures

-

Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Fire-Fighting Measures

-

Extinguishing Media: Use dry chemical powder, carbon dioxide, or alcohol-resistant foam. Do NOT use water, as it may be ineffective and could spread the fire.

-

Specific Hazards: The substance is expected to be flammable and may decompose explosively when heated.[2] Combustion may produce toxic fumes, including nitrogen oxides and carbon monoxide.

-

Protective Equipment: Firefighters should wear full protective clothing and self-contained breathing apparatus (SCBA).

Disposal Considerations

-

Dispose of this chemical and its container in accordance with all local, state, and federal regulations.

-

Do not dispose of it down the drain or in the environment.

-

It should be treated as hazardous waste.

This guide provides a summary of the currently available and inferred safety information for this compound. It is imperative that all users of this chemical supplement this information with their own thorough risk assessment and adhere to all established laboratory safety protocols.

References

Regioisomers of Butyl Tetrazole: A Technical Deep Dive into 1-Butyl vs. 2-Butyl Substitution

For Researchers, Scientists, and Drug Development Professionals

The tetrazole moiety is a cornerstone in medicinal chemistry, frequently employed as a bioisosteric replacement for the carboxylic acid group. Its favorable physicochemical properties, including metabolic stability and a pKa similar to that of carboxylic acids, have led to its incorporation into numerous marketed drugs. The nitrogen-rich five-membered ring of tetrazole can be substituted at various positions, leading to a diverse array of derivatives with distinct pharmacological profiles. Among these, N-substituted tetrazoles are of particular interest. The alkylation of a 5-substituted tetrazole typically yields a mixture of two regioisomers: the 1-substituted and the 2-substituted products. This whitepaper provides an in-depth technical guide on the regioisomers of butyl-substituted 5-methyltetrazole, specifically focusing on the comparative aspects of 1-butyl-5-methyl-1H-tetrazole and 2-butyl-5-methyl-2H-tetrazole.

Physicochemical Properties: A Comparative Analysis

While specific experimental data directly comparing the physicochemical properties of 1-butyl-5-methyl-1H-tetrazole and 2-butyl-5-methyl-2H-tetrazole are not extensively available in the public domain, we can infer their likely characteristics based on the general principles of N-alkylation on the tetrazole ring and data from analogous compounds. The position of the butyl group is expected to influence properties such as pKa, lipophilicity (logP), and boiling point.

| Property | 1-Butyl-5-methyl-1H-tetrazole (Predicted) | 2-Butyl-5-methyl-2H-tetrazole (Predicted) | Justification / Analogous Data |

| Molecular Weight | 140.19 g/mol | 140.19 g/mol | Identical molecular formula (C6H12N4) |

| pKa | No mobile proton; not applicable. | No mobile proton; not applicable. | N-alkylation removes the acidic proton of the tetrazole ring. |

| logP | Higher than 2-butyl isomer | Lower than 1-butyl isomer | Generally, 1-substituted tetrazoles are considered less polar than their 2-substituted counterparts. |

| Boiling Point | Expected to be slightly higher | Expected to be slightly lower | Differences in dipole moments and intermolecular interactions arising from the substituent position can influence boiling points. |

| 13C NMR Shift of C5 | ~154 ppm | ~164 ppm | The C5 carbon in 2,5-disubstituted tetrazoles is typically deshielded by about 9-12 ppm compared to the 1,5-disubstituted isomers.[1] |

Experimental Protocols

The synthesis of N-butyl-5-methyltetrazole regioisomers typically involves the alkylation of 5-methyltetrazole with a butyl halide (e.g., 1-bromobutane) in the presence of a base. This reaction generally produces a mixture of the 1-butyl and 2-butyl isomers, which then require separation.

General Synthesis of 1-Butyl and 2-Butyl-5-methyltetrazole

Materials:

-

5-methyl-1H-tetrazole

-

1-Bromobutane

-

Potassium carbonate (K2CO3) or Sodium hydride (NaH)

-

Anhydrous acetone or N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Reaction Workflow:

Caption: General workflow for the synthesis and separation of butyl tetrazole regioisomers.

Detailed Protocol:

-

To a solution of 5-methyl-1H-tetrazole (1.0 eq) in anhydrous acetone, add potassium carbonate (1.5 eq).

-

Stir the suspension at room temperature for 30 minutes.

-

Add 1-bromobutane (1.2 eq) dropwise to the mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

After completion of the reaction (typically 4-8 hours), cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

The crude mixture of 1-butyl and 2-butyl-5-methyltetrazole is then subjected to column chromatography on silica gel. Elution with a gradient of hexane and ethyl acetate will allow for the separation of the two regioisomers. The polarity difference between the two isomers facilitates their separation.

-

Fractions containing each pure isomer are collected and the solvent is evaporated to yield the final products.

Characterization

The individual regioisomers are characterized by standard spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for distinguishing between the 1- and 2-substituted isomers. As noted in the table above, the chemical shift of the C5 carbon of the tetrazole ring in the 13C NMR spectrum is a key diagnostic feature.[1]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to confirm the presence of the tetrazole ring and the alkyl chain.

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the synthesized compounds.

Pharmacological Considerations and Signaling Pathways

While specific biological activity data for 1-butyl-5-methyl-1H-tetrazole and 2-butyl-5-methyl-2H-tetrazole are scarce, the pharmacological profiles of N-substituted tetrazoles are known to be highly dependent on the nature and position of the substituent. The tetrazole ring is often a key pharmacophore, and its interaction with biological targets can be modulated by the N-alkyl group.

For instance, in the context of angiotensin II receptor blockers (ARBs) like losartan, the N-substituted tetrazole mimics a carboxylic acid and is crucial for binding to the AT1 receptor. The orientation and steric bulk of the N-substituent can significantly impact this interaction.

Logical Relationship of Structure to Activity:

Caption: Influence of regioisomerism on the biological activity of butyl tetrazoles.

The diagram illustrates that the choice of the 1- or 2-butyl regioisomer directly influences the steric and electronic properties of the molecule. These, in turn, affect the physicochemical properties like lipophilicity and solubility, which are critical determinants of the pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). Furthermore, the specific three-dimensional arrangement of the butyl group in relation to the tetrazole ring will dictate the binding affinity to a biological target, ultimately defining the pharmacodynamic response.

Conclusion

The distinction between 1-butyl and 2-butyl regioisomers of 5-methyltetrazole is critical in the context of drug design and development. While their gross molecular formula is identical, the subtle differences in the spatial arrangement of the butyl group lead to distinct physicochemical properties that can have profound effects on their biological activity. The synthetic route to these compounds typically yields a mixture that necessitates careful separation and characterization. Although specific comparative data for these particular butyl tetrazoles is limited, the principles outlined in this guide, based on the broader understanding of N-substituted tetrazoles, provide a solid framework for researchers and scientists working with these important heterocyclic compounds. Further experimental studies are warranted to fully elucidate the quantitative differences between these two regioisomers and to explore their potential in various therapeutic areas.

References

The Synthesis of N-Alkyl-Tetrazoles: A Technical Guide for Researchers

The tetrazole moiety is a cornerstone in medicinal chemistry, serving as a bioisosteric replacement for the carboxylic acid group in numerous pharmaceuticals. The strategic N-alkylation of the tetrazole ring is a critical step in the synthesis of these compounds, influencing their pharmacological and pharmacokinetic properties. This technical guide provides an in-depth review of the most pertinent synthetic methodologies for the preparation of N-alkyl-tetrazoles, with a focus on direct alkylation and the Mitsunobu reaction. Detailed experimental protocols, comparative quantitative data, and visual representations of reaction workflows are presented to aid researchers in the effective design and execution of synthetic strategies.

Core Synthetic Methodologies

The two predominant methods for the N-alkylation of tetrazoles are direct alkylation with alkyl halides and the Mitsunobu reaction. The choice between these methods is often dictated by the nature of the alkylating agent, the desired regioselectivity, and the stereochemical requirements of the target molecule.

Direct N-Alkylation with Alkyl Halides

Direct alkylation of the tetrazole ring with alkyl halides is a widely employed and straightforward method. The reaction typically proceeds via an S_N2 mechanism, where the deprotonated tetrazole anion acts as a nucleophile. A significant challenge in this approach is controlling the regioselectivity, as alkylation can occur at either the N1 or N2 position of the tetrazole ring, leading to a mixture of isomers.

The regiochemical outcome of the reaction is influenced by several factors, including the nature of the substituent on the tetrazole ring, the alkylating agent, the base employed, and the solvent. Generally, polar aprotic solvents and counterions that favor the dissociation of the tetrazolide salt tend to promote N2 alkylation.

Table 1: Regioselectivity of N-Alkylation of 5-Substituted Tetrazoles with Alkyl Halides

| Tetrazole Substrate | Alkyl Halide | Base | Solvent | N1:N2 Ratio | Total Yield (%) | Reference |

| N-Benzoyl-5-(aminomethyl)tetrazole | Benzyl bromide | K₂CO₃ | Acetone | 45:55 | 74 | [1] |

Experimental Protocol: N-Alkylation of N-Benzoyl-5-(aminomethyl)tetrazole with Benzyl Bromide [1]

-

Materials:

-

N-((tetrazol-5-yl)methyl)benzamide (5-AMT) (10 mmol)

-

Anhydrous acetone (25 mL)

-

Potassium carbonate (K₂CO₃) (11 mmol)

-

Benzyl bromide (10 mmol)

-

Ethyl acetate

-

Water

-

Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography (Eluent: ether/hexane: 3/2)

-

-

Procedure:

-

To a solution of N-((tetrazol-5-yl)methyl)benzamide (10 mmol) in anhydrous acetone (25 mL), add potassium carbonate (11 mmol) and stir the mixture for 15 minutes.

-

Add benzyl bromide (10 mmol) to the reaction mixture.

-

Stir the reaction mixture at room temperature for 2 hours.

-

After the reaction is complete, evaporate the solvent under reduced pressure.

-

Dissolve the obtained residue in ethyl acetate and wash with water three times.

-

Combine the organic layers, dry over sodium sulfate, and evaporate the solvent.

-

Purify the crude product by column chromatography on silica gel using an ether/hexane (3/2) eluent to separate the N1 and N2 isomers.

-

-

Characterization Data:

The Mitsunobu Reaction

The Mitsunobu reaction offers a powerful and often more regioselective alternative for the N-alkylation of tetrazoles, particularly for the synthesis of N-alkyl-tetrazoles from primary and secondary alcohols. This reaction proceeds with a complete inversion of stereochemistry at the alcohol's chiral center, making it highly valuable for asymmetric synthesis.

The reaction involves the activation of an alcohol with a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The resulting alkoxyphosphonium salt is then susceptible to nucleophilic attack by the tetrazole. The acidity of the tetrazole (pKa ≈ 4.9) makes it an excellent nucleophile in this reaction.

Table 2: Regioselectivity of N-Alkylation of Azoles under Mitsunobu Conditions

| Azole Substrate | Alcohol | N1:N2 Ratio | Total Yield (%) | Reference |

| Indazole | n-Pentanol | 1:2.5 | 78 | [2] |

Note: Data for indazole is presented as a close proxy for tetrazole behavior under Mitsunobu conditions, highlighting the preference for N2-alkylation.

Experimental Protocol: General Procedure for N-Alkylation of a Tetrazole via the Mitsunobu Reaction

-

Materials:

-

5-Substituted-1H-tetrazole (1.0 equiv)

-

Alcohol (1.1 equiv)

-

Triphenylphosphine (PPh₃) (1.2 equiv)

-

Anhydrous tetrahydrofuran (THF)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.2 equiv)

-

-

Procedure:

-

Dissolve the 5-substituted-1H-tetrazole (1.0 equiv), alcohol (1.1 equiv), and triphenylphosphine (1.2 equiv) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.2 equiv) dropwise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography to separate the N1 and N2 isomers from the triphenylphosphine oxide and dialkyl hydrazinedicarboxylate byproducts.

-

Conclusion

The synthesis of N-alkyl-tetrazoles is a critical aspect of medicinal chemistry and drug development. The choice of synthetic method, primarily between direct alkylation with alkyl halides and the Mitsunobu reaction, depends on the specific requirements of the target molecule. Direct alkylation is a straightforward approach, but control of regioselectivity can be challenging. The Mitsunobu reaction, while involving more reagents, often provides superior regioselectivity, particularly for secondary alcohols, and proceeds with a predictable inversion of stereochemistry. The detailed protocols and comparative data provided in this guide are intended to assist researchers in making informed decisions for the efficient and selective synthesis of N-alkyl-tetrazoles.

References

An In-depth Technical Guide on the Tautomerism of 1-Butyl-1H-tetrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Butyl-1H-tetrazole, a key structural motif in various pharmacologically active compounds, exhibits annular tautomerism, coexisting in equilibrium with its 2-butyl-2H-tetrazole isomer. This dynamic equilibrium is of paramount importance in drug design and development, as the distinct physicochemical properties of each tautomer can significantly influence molecular interactions, binding affinities, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the tautomeric behavior of this compound, presenting both theoretical and experimental data. Detailed methodologies for the characterization and quantification of the tautomeric populations are outlined, with a focus on nuclear magnetic resonance (NMR) spectroscopy and computational chemistry.

Introduction to Tetrazole Tautomerism

Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. When substituted at the nitrogen atom, as in the case of this compound, a tautomeric equilibrium is established between the 1- and 2-substituted isomers. This equilibrium is dynamic and influenced by several factors, including the nature of the substituent, the solvent, temperature, and the physical state (solid, liquid, or gas).[1][2]

The two primary tautomers of 1-butyl-tetrazole are:

-

This compound: The butyl group is attached to the N1 position of the tetrazole ring.

-

2-Butyl-2H-tetrazole: The butyl group is attached to the N2 position of the tetrazole ring.

The relative stability and, consequently, the population of each tautomer in equilibrium are critical parameters in medicinal chemistry. The distinct electronic distribution and steric profile of each isomer can lead to different biological activities.

Tautomeric Equilibrium of this compound

The tautomeric equilibrium between this compound and 2-butyl-2H-tetrazole can be represented as follows:

Caption: Tautomeric equilibrium between this compound and 2-butyl-2H-tetrazole.

Factors Influencing the Equilibrium

-

Solvent Polarity: The polarity of the solvent plays a crucial role in determining the predominant tautomer. Generally, the more polar 1H-tautomer is favored in polar solvents, while the less polar 2H-tautomer is more stable in nonpolar solvents.[3]

-

Substituent Effects: The electronic and steric nature of the substituent on the tetrazole ring influences the tautomeric preference. Alkyl groups, such as the butyl group, are electron-donating and can affect the electron density distribution in the ring, thereby influencing the relative stability of the tautomers.

-

Phase: In the gas phase, the 2H-tautomer of substituted tetrazoles is often more stable, whereas in the solid state, the 1H-tautomer is typically the predominant form.[2][4]

Quantitative Analysis of Tautomeric Equilibrium

While specific experimental data for the tautomeric equilibrium of this compound is not extensively reported, analogous studies on similar 1-alkyl-tetrazoles and computational predictions provide valuable insights.

Computational Data

Quantum-chemical calculations are powerful tools for predicting the relative stabilities and population ratios of tautomers. Density Functional Theory (DFT) is a commonly employed method for this purpose.

Table 1: Calculated Relative Energies and Population Ratios of 1-Butyl-tetrazole Tautomers (Illustrative Data)

| Tautomer | Method | Basis Set | Relative Energy (kcal/mol) | Population Ratio (%) |

| This compound | DFT (B3LYP) | 6-311++G(d,p) | 0.00 | 65 |

| 2-Butyl-2H-tetrazole | DFT (B3LYP) | 6-311++G(d,p) | 0.5 | 35 |

Note: This data is illustrative and based on typical computational results for alkyl-substituted tetrazoles. Actual values may vary.

Experimental Data from Analogous Systems

Experimental studies on N-(α-aminoalkyl)tetrazoles have shown that the equilibrium between N1 and N2 tautomers is significantly dependent on solvent polarity.[3] For these compounds, less polar solvents and bulky substituents on the tetrazole ring favor the N2 tautomer.[3]

Experimental Protocols

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive experimental technique for the characterization and quantification of tautomeric mixtures in solution.[5]

Synthesis of this compound and 2-Butyl-2H-tetrazole

A mixture of this compound and 2-butyl-2H-tetrazole can be synthesized via the alkylation of tetrazole with 1-bromobutane.

Protocol:

-

To a solution of tetrazole (1.0 eq) in a suitable solvent (e.g., acetonitrile), add a base such as potassium carbonate (1.5 eq).

-

Add 1-bromobutane (1.1 eq) to the suspension.

-

Heat the reaction mixture at reflux for 24 hours.

-

After cooling to room temperature, filter the mixture and concentrate the filtrate under reduced pressure.

-

The resulting crude product will be a mixture of this compound and 2-butyl-2H-tetrazole, which can be separated by column chromatography on silica gel.

NMR Spectroscopic Analysis for Tautomer Ratio Determination

The ratio of the two tautomers in a given solvent can be determined by ¹H and ¹³C NMR spectroscopy.

Protocol:

-

Sample Preparation: Prepare NMR samples by dissolving a known quantity of the 1-butyl-tetrazole isomer mixture in various deuterated solvents of differing polarities (e.g., CDCl₃, DMSO-d₆, CD₃OD).

-

¹H NMR Spectroscopy:

-

Acquire ¹H NMR spectra for each sample.

-

Identify the distinct signals corresponding to the protons of the butyl group and the C-H proton of the tetrazole ring for both the this compound and 2-butyl-2H-tetrazole isomers.

-

Integrate the well-resolved signals corresponding to each tautomer. The ratio of the integrals will directly correspond to the molar ratio of the tautomers in the solution.[6]

-

-

¹³C NMR Spectroscopy:

-

Acquire ¹³C NMR spectra for each sample.

-

The chemical shift of the quaternary carbon atom of the tetrazole ring is particularly informative for distinguishing between the 1,5- and 2,5-disubstituted isomers.

-

-

Data Analysis:

-

Calculate the mole fraction (X) of each tautomer from the integrated ¹H NMR signals.

-

Determine the equilibrium constant (Keq) for the tautomerization reaction using the formula: Keq = [2-Butyl-2H-tetrazole] / [this compound] = X(2H) / X(1H).[7]

-

Caption: Experimental workflow for the synthesis and NMR analysis of 1-butyl-tetrazole tautomers.

Signaling Pathways and Logical Relationships

The tautomeric equilibrium of this compound is a fundamental chemical principle governed by thermodynamic stability. The following diagram illustrates the logical relationship between the influencing factors and the resulting tautomer populations.

Caption: Factors influencing the tautomeric equilibrium of this compound.

Conclusion

The tautomerism of this compound is a critical consideration for researchers in drug discovery and development. The ability to predict, characterize, and quantify the tautomeric populations in different environments is essential for understanding structure-activity relationships and optimizing the properties of tetrazole-containing drug candidates. This guide has provided a foundational understanding of the principles governing this tautomerism, along with actionable experimental and computational protocols for its investigation. Further research to generate specific quantitative data for this compound in a range of pharmaceutically relevant solvents would be highly valuable to the scientific community.

References

- 1. researchgate.net [researchgate.net]

- 2. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Chapter - NMR as a Tool for Studying Rapid Equilibria: Tautomerism | Bentham Science [benthamscience.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Tautomerism Detected by NMR | Encyclopedia MDPI [encyclopedia.pub]

Quantum Chemical Calculations for 1-Butyl-1H-Tetrazole: A Technical Guide for Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, computational chemistry has emerged as an indispensable tool. Among its various techniques, quantum chemical calculations provide a powerful lens to scrutinize molecular properties at the electronic level. This technical guide focuses on the application of these calculations to 1-butyl-1H-tetrazole, a heterocyclic compound representative of a class of molecules with significant interest in medicinal chemistry. Tetrazoles are often employed as bioisosteres for carboxylic acids, offering similar acidity but with improved metabolic stability and lipophilicity.[1] Understanding the structural, electronic, and vibrational properties of this compound through in silico methods can provide invaluable insights for the rational design of novel therapeutic agents.

This whitepaper serves as a comprehensive guide for researchers, scientists, and drug development professionals on how to approach and interpret quantum chemical calculations for this compound. It outlines a detailed computational protocol, presents data in a structured format for easy interpretation, and provides visualizations of the computational workflow.

Core Concepts in Quantum Chemical Calculations

Quantum chemical calculations are founded on the principles of quantum mechanics to model and predict the behavior of molecules. For a molecule like this compound, these calculations can elucidate a range of properties critical for drug design, including:

-

Optimized Molecular Geometry: The three-dimensional arrangement of atoms corresponding to the lowest energy conformation.

-

Electronic Properties: Distribution of electrons within the molecule, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity.[2][3][4]

-

Vibrational Frequencies: The characteristic frequencies at which the molecule's bonds vibrate, which correspond to peaks in its infrared (IR) and Raman spectra.

Density Functional Theory (DFT) is a widely used quantum chemical method that offers a good balance between accuracy and computational cost, making it well-suited for the study of organic molecules in a drug discovery context.

Experimental and Computational Protocols

The following section details a recommended protocol for performing quantum chemical calculations on this compound. This protocol is based on established methodologies for similar heterocyclic compounds.

Computational Methodology

A robust and widely accepted approach for calculations on tetrazole derivatives involves the use of Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(2d,2p) basis set.[5] This level of theory has been shown to provide reliable results for the geometries and electronic properties of such systems.

Software: The calculations can be performed using commercially available or open-source quantum chemistry software packages such as Gaussian, ORCA, or GAMESS.

Computational Steps:

-

Input Structure Generation: The initial 3D structure of this compound can be built using molecular modeling software. The SMILES string for this compound is CCCCN1C=NN=N1.

-

Geometry Optimization: A geometry optimization calculation is performed to find the lowest energy conformation of the molecule. This is a crucial step to ensure that all subsequent calculations are performed on a stable structure.

-

Frequency Analysis: Following a successful geometry optimization, a frequency calculation is performed at the same level of theory. This serves two purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the vibrational (IR and Raman) spectra of the molecule.

-

Electronic Property Calculation: From the optimized geometry, single-point energy calculations are performed to determine various electronic properties, including the energies of the HOMO and LUMO, the HOMO-LUMO gap, and the molecular electrostatic potential.

The following diagram illustrates the typical workflow for these calculations.

Data Presentation and Interpretation

This section presents illustrative quantitative data that one might expect from quantum chemical calculations on this compound. It is important to note that the following data is based on calculations of structurally similar molecules, such as 1-methyl-1H-tetrazole and other substituted tetrazoles, and is provided for exemplary purposes. Researchers should perform their own calculations to obtain precise data for this compound.

Optimized Geometric Parameters

The geometry optimization provides the bond lengths, bond angles, and dihedral angles of the molecule's most stable conformation. These parameters are crucial for understanding the molecule's 3D structure and how it might interact with a biological target.

Table 1: Illustrative Optimized Geometric Parameters for the 1-Alkyl-1H-Tetrazole Ring

| Parameter | Bond/Angle | Illustrative Value |

| Bond Lengths (Å) | N1-N2 | 1.34 |

| N2-N3 | 1.29 | |

| N3-N4 | 1.35 | |

| N4-C5 | 1.32 | |

| C5-N1 | 1.35 | |

| N1-C(alkyl) | 1.48 | |

| Bond Angles ( °) | N1-N2-N3 | 108.5 |

| N2-N3-N4 | 109.0 | |

| N3-N4-C5 | 105.0 | |

| N4-C5-N1 | 109.5 | |

| C5-N1-N2 | 108.0 | |

| C5-N1-C(alkyl) | 125.0 |

Note: These values are representative and are based on data for similar tetrazole compounds.

Electronic Properties

The electronic properties, particularly the frontier molecular orbitals (HOMO and LUMO), are fundamental to understanding a molecule's reactivity. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy gap between the HOMO and LUMO is a critical parameter; a smaller gap generally indicates higher reactivity.

Table 2: Illustrative Electronic Properties of 1-Alkyl-1H-Tetrazoles

| Property | Illustrative Value (eV) |

| HOMO Energy | -7.5 to -8.5 |

| LUMO Energy | 0.5 to 1.5 |

| HOMO-LUMO Gap | 8.0 to 10.0 |

| Dipole Moment (Debye) | 3.5 to 4.5 |

Note: These values are representative and are based on data for similar tetrazole compounds.

The relationship between these electronic properties and their implications for drug design is visualized below.

Vibrational Frequencies

Vibrational analysis predicts the infrared (IR) and Raman spectra of the molecule. The calculated frequencies can be compared with experimental spectra to confirm the structure of a synthesized compound. Key vibrational modes for the tetrazole ring are expected in the fingerprint region of the IR spectrum.

Table 3: Illustrative Key Vibrational Frequencies for a 1-Alkyl-1H-Tetrazole

| Vibrational Mode | Illustrative Frequency (cm⁻¹) |

| C-H Stretch (Alkyl) | 2900 - 3000 |

| C-H Bend (Alkyl) | 1350 - 1470 |

| Tetrazole Ring Stretch | 1400 - 1600 |

| Tetrazole Ring Breathing | 900 - 1200 |

| N-N Stretch | 1200 - 1350 |

Note: These values are representative and are based on data for similar tetrazole compounds. Calculated frequencies are often scaled by a factor (e.g., 0.96-0.98 for B3LYP) to better match experimental values.

Conclusion

Quantum chemical calculations offer a powerful, predictive framework for understanding the fundamental properties of molecules like this compound. By employing methodologies such as DFT, researchers can gain detailed insights into the geometry, electronic structure, and vibrational characteristics of this and other drug candidates. This knowledge is paramount for the rational design of molecules with improved efficacy, selectivity, and pharmacokinetic profiles. The protocols and illustrative data presented in this guide provide a solid foundation for scientists and drug development professionals to integrate these computational techniques into their research workflows, ultimately accelerating the discovery of new and improved medicines.

References

An In-depth Technical Guide to 1-butyl-1H-tetrazole: Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-butyl-1H-tetrazole, a heterocyclic compound of interest in various chemical and pharmaceutical research areas. While a singular "discovery" of this specific molecule is not prominently documented, its existence is rooted in the broader exploration of tetrazole chemistry. This document details a primary synthetic route, including a thorough experimental protocol. It also compiles physicochemical and spectroscopic data essential for its characterization. The information presented is intended to support researchers and professionals in the fields of medicinal chemistry, drug development, and materials science.

Introduction and Historical Context

The tetrazole ring system, a five-membered heterocycle with four nitrogen atoms, was first described in the late 19th century. Since then, tetrazole derivatives have garnered significant attention in medicinal chemistry, often serving as bioisosteres for carboxylic acids and amide groups. This has led to their incorporation into a number of marketed drugs.[1] The synthesis of 1-substituted-1H-tetrazoles, including this compound, is a logical extension of this rich history of tetrazole chemistry.

The development of synthetic methodologies for 1-substituted tetrazoles has been an area of active research, with the reaction between primary amines, orthoformates, and sodium azide emerging as a robust and widely applicable method.[2][3] The history of this compound is therefore intertwined with the advancement of these synthetic techniques, which have made such compounds readily accessible for further investigation and application.

Synthesis of this compound

The most prevalent and practical method for the synthesis of this compound is the one-pot reaction of butylamine, triethyl orthoformate, and sodium azide.[2][3] This method is favored for its operational simplicity and generally good yields.

Experimental Protocol

This protocol is a representative procedure based on established methods for the synthesis of 1-substituted-1H-tetrazoles.[3][4]

Materials:

-

Butylamine

-

Triethyl orthoformate

-

Sodium azide (Caution: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with appropriate safety precautions.)

-

Glacial acetic acid (or another suitable catalyst/solvent system)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred solution of butylamine (10 mmol) in glacial acetic acid (20 mL) in a round-bottom flask, add triethyl orthoformate (12 mmol).

-

Add sodium azide (12 mmol) portion-wise to the reaction mixture. Caution: Addition of sodium azide may be exothermic.

-

Heat the reaction mixture to 80-100°C and maintain it at this temperature for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to room temperature and carefully pour it into a separatory funnel containing ethyl acetate (50 mL) and water (50 mL).

-

Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by vacuum distillation or column chromatography if necessary.

Expected Yield:

Yields for the synthesis of 1-alkyl-1H-tetrazoles via this method are typically reported in the range of 70-95%.[5][6]

Synthesis Workflow Diagram

Physicochemical and Spectroscopic Data

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₅H₁₀N₄ |

| Molecular Weight | 126.16 g/mol |

| Appearance | Expected to be a liquid or low-melting solid |

| Boiling Point | Not consistently reported |

| Melting Point | Not consistently reported |

| Density | Not consistently reported |

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on characteristic values for similar structures.

Table 1: Expected 1H NMR Chemical Shifts (CDCl₃)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| CH (tetrazole) | ~8.5 - 9.0 | Singlet | 1H |

| N-CH₂- | ~4.3 - 4.5 | Triplet | 2H |

| -CH₂-CH₂- | ~1.8 - 2.0 | Sextet | 2H |

| -CH₂-CH₃ | ~1.3 - 1.5 | Sextet | 2H |

| -CH₃ | ~0.9 - 1.0 | Triplet | 3H |

Table 2: Expected 13C NMR Chemical Shifts (CDCl₃)

| Carbon | Chemical Shift (δ, ppm) |

| C (tetrazole) | ~140 - 145 |

| N-CH₂- | ~45 - 50 |

| -CH₂-CH₂- | ~30 - 35 |

| -CH₂-CH₃ | ~19 - 21 |

| -CH₃ | ~13 - 14 |